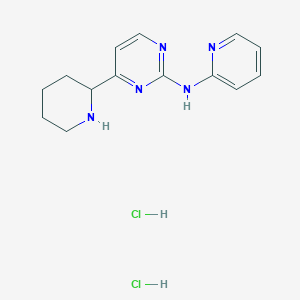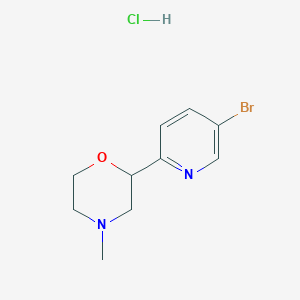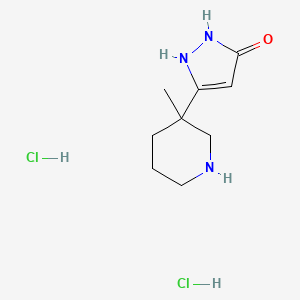
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride
説明
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride, also known as 5-Methyl-2H-pyrazol-3-ol dihydrochloride, is a chemical compound with a wide range of applications in the scientific research field. It is a white crystalline powder that is soluble in water, ethanol and methanol. It is used as a reagent in various chemical reactions, and its properties make it useful for a variety of laboratory experiments.
科学的研究の応用
1. Cannabinoid Receptor Antagonism
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride derivatives have been explored for their potential as cannabinoid receptor antagonists. Research indicates that certain structural elements in these compounds, such as a para-substituted phenyl ring and a carboxamido group, contribute to their potency and selectivity in targeting cannabinoid CB1 receptors. This property could be therapeutically significant for counteracting the adverse effects of cannabinoids (R. Lan et al., 1999).
2. Synthesis of Novel Derivatives
There has been significant interest in synthesizing novel derivatives of 5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol for various applications. For example, one study presented a four-component approach to synthesize novel derivatives with potential antibacterial properties (Narmada Muthineni et al., 2016). This indicates a broader scope for the application of these compounds in medical research.
3. Molecular Interaction Studies
Detailed molecular interaction studies of derivatives like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been conducted to understand their binding to cannabinoid receptors. These studies contribute significantly to the development of pharmacophore models for CB1 receptor ligands, aiding in the design of more effective drugs (J. Shim et al., 2002).
4. Dopamine Receptor Ligand Development
Research has also been done on derivatives as potential ligands for dopamine receptors, particularly the human dopamine D4 receptor. Modifications to the structure of these derivatives have shown promising results in enhancing selectivity and affinity, which is valuable for developing treatments for neurological conditions (M. Rowley et al., 1997).
5. Anti-Cancer Applications
Certain derivatives of 5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol have been investigated for their potential in treating cancer. For instance, specific compounds have been identified that inhibit Aurora A, a kinase involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
6. Antibacterial, Antituberculosis, and Antimalarial Activity
A novel combinatorial library of derivatives has been synthesized and evaluated for antibacterial, antituberculosis, and antimalarial activities. These findings highlight the potential of these compounds in developing new treatments for infectious diseases (Piyush N. Kalaria et al., 2014).
特性
IUPAC Name |
5-(3-methylpiperidin-3-yl)-1,2-dihydropyrazol-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-9(3-2-4-10-6-9)7-5-8(13)12-11-7;;/h5,10H,2-4,6H2,1H3,(H2,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHIATPDWGIVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC(=O)NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)
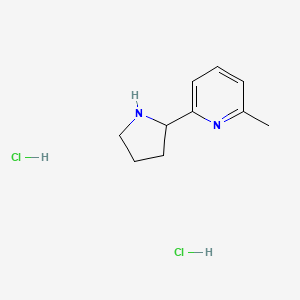
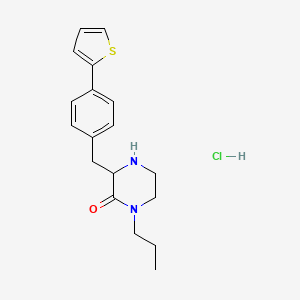
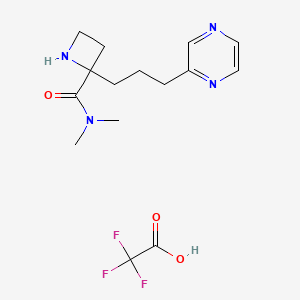
![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
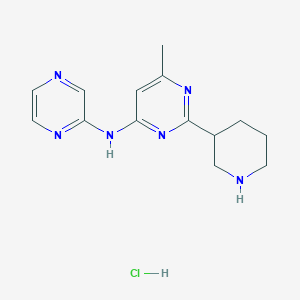
![3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402584.png)
![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride](/img/structure/B1402588.png)
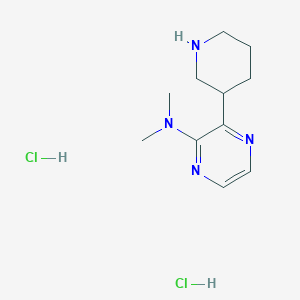
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)
